Lipophilicity Advantage vs. N1-Chloroethyl Regioisomer
2-(1-Chloroethyl)-1-ethyl-1H-imidazole (CID 71635252) exhibits a computed XLogP3 of 1.1, which is 0.3 log units lower than its direct regioisomer 1-(2-chloroethyl)-2-ethyl-1H-imidazole (CID 25219063) at XLogP3 = 1.4 [1][2]. This difference arises from the electronic and steric environment of the chlorine-bearing carbon: in the target compound the chlorine sits on a benzylic-type secondary carbon conjugated to the imidazole ring, whereas in the regioisomer it resides on a primary alkyl chain attached to the electron-donating N1 nitrogen [1][2]. A ΔlogP of 0.3 is pharmacokinetically meaningful and can influence membrane permeability and off-target binding.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) |
| Comparator Or Baseline | 1-(2-chloroethyl)-2-ethyl-1H-imidazole; XLogP3 = 1.4 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = -0.3 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
A 0.3 log unit lower lipophilicity directly impacts solubility ranking, logD-dependent assay performance, and bioavailability projections, making the target compound preferable in screening cascades where excessive lipophilicity would cause assay interference or solubility failure.
- [1] PubChem CID 71635252, 2-(1-chloroethyl)-1-ethyl-1H-imidazole, Computed Properties table. NCBI (2026). View Source
- [2] PubChem CID 25219063, 1-(2-chloroethyl)-2-ethyl-1H-imidazole, Computed Properties table. NCBI (2026). View Source
